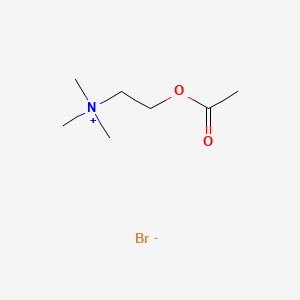
Aftin-4
Übersicht
Beschreibung
Aftin-4 is a chemical compound known for its ability to induce the production of amyloid-beta forty-two (Aβ42) peptides. It has been extensively studied for its role in Alzheimer’s disease research due to its selective and potent increase of Aβ42 levels in various cell types and in vivo models .
Wissenschaftliche Forschungsanwendungen
Aftin-4 has several scientific research applications, particularly in the study of Alzheimer’s disease. It is used to induce amyloid-beta forty-two production in vitro and in vivo, providing a model for studying the pathological mechanisms of the disease . Additionally, this compound is used to investigate the effects of amyloid-beta forty-two on neuronal cells and to screen potential therapeutic agents .
Wirkmechanismus
Aftin-4 exerts its effects by selectively increasing the production of amyloid-beta forty-two peptides. It interacts with specific proteins such as voltage-dependent anion channel one, prohibitin, and mitofilin, which are relevant to Alzheimer’s disease . This compound perturbs the subcellular localization of gamma-secretase components, thereby modifying its specificity and promoting the generation of amyloid-beta forty-two .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Aftin-4 selectively increases extracellular Aβ42 over Aβ40 production in N2a-AβPP695 cells when used at concentrations ranging from 1 to 100 mM . It interacts with various biomolecules, including enzymes and proteins, to exert its effects.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In vivo, this compound increases hippocampal Aβ42 content, lipid peroxidation, and production of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in mice . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, leading to an increase in Aβ42 compared to DMSO .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It induces spatial working and spatial reference memory deficits in mice, effects that are reversed by co-administration of the γ-secretase inhibitor BMS-299,897 .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aftin-4 involves the reaction of N-methylbenzylamine with 2-amino-6-chloropurine in n-butanol, followed by the addition of triethylamine. The mixture is stirred at 85°C for six hours. After cooling, the product is purified to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: Aftin-4 primarily undergoes reactions that involve its interaction with biological molecules. It is known to induce the production of amyloid-beta forty-two peptides by activating gamma-secretase .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include N-methylbenzylamine, 2-amino-6-chloropurine, and triethylamine. The reaction conditions involve heating the mixture in n-butanol at 85°C .
Major Products: The major product formed from the synthesis of this compound is the compound itself, which is used in various research applications related to Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Aftin-4 is unique in its ability to selectively increase amyloid-beta forty-two production without affecting amyloid-beta forty. Similar compounds include other amyloid-beta forty-two inducers, such as Aftin-1 and Aftin-2, which share similar mechanisms of action but differ in their potency and selectivity .
List of Similar Compounds:- Aftin-1
- Aftin-2
- Roscovitine derivatives
This compound’s unique properties make it a valuable tool in Alzheimer’s disease research, providing insights into the disease’s mechanisms and potential therapeutic targets.
Eigenschaften
IUPAC Name |
(2R)-2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYWONAECUVKHY-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















